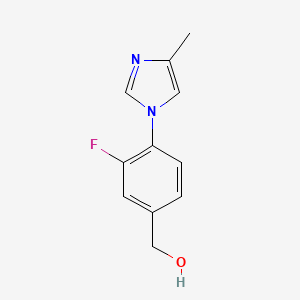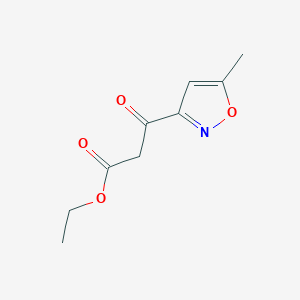
Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate is an organic compound known for its unique structure and reactivity It is characterized by the presence of both bromine and iodine atoms on a phenyl ring, which significantly influences its chemical behavior and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-5-iodophenyl)-3-oxopropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-(2-bromo-5-iodophenyl)-3-oxopropanoic acid.
Reagent: Ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Conditions: Reflux the mixture for several hours.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed.
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: LiAlH4 in dry ether under an inert atmosphere.
Oxidation: KMnO4 in aqueous solution under reflux.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Conversion to the corresponding alcohol.
Oxidation: Formation of 3-(2-bromo-5-iodophenyl)-3-oxopropanoic acid.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds with anti-cancer or anti-inflammatory properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could modify proteins or nucleic acids, altering their function or localization.
Molecular Targets and Pathways:
Catalysis: Metal centers in catalytic cycles.
Bioconjugation: Amino groups on proteins or nucleic acids.
Comparison with Similar Compounds
Ethyl 3-(2-chloro-5-iodophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate: Fluorine atom instead of iodine.
Uniqueness: Ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these halogens can influence the compound’s electronic properties and its behavior in various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
Molecular Formula |
C11H10BrIO3 |
|---|---|
Molecular Weight |
397.00 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-5-iodophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrIO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
LYIVYPZCHWIUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)


![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)





